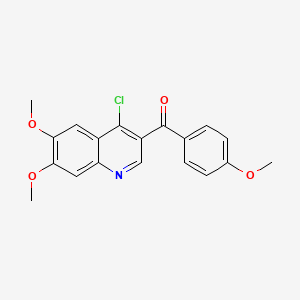![molecular formula C19H23FN2O4S B12498709 N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498709.png)
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a butyl group, a methoxyphenyl group, and a fluorobenzenesulfonamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 4-fluorobenzenesulfonyl chloride to form N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with butylamine and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s fluorine atom enhances its binding affinity and selectivity for target proteins, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the fluorobenzenesulfonamido group.
N-(tert-butyl)-2-(4-methoxyphenyl)acetamide: Another analog with a tert-butyl group instead of a butyl group.
N-(4-fluorophenyl)acetamide: Contains a fluorophenyl group but lacks the methoxy and sulfonamido groups.
Uniqueness
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and fluorobenzenesulfonamido groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H23FN2O4S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-butyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C19H23FN2O4S/c1-3-4-13-21-19(23)14-22(16-7-9-17(26-2)10-8-16)27(24,25)18-11-5-15(20)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI Key |
SMEPOFBKYLMSJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)

![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B12498649.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498660.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498668.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12498675.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-trifluoromethyl-6-(2-pyridylthio)-](/img/structure/B12498685.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498691.png)

![N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12498705.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498706.png)


![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)
